Cas no 50727-04-3 (5-methoxy-2,3-dihydro-1H-isoindole-1,3-dione)

5-Methoxy-2,3-dihydro-1H-isoindole-1,3-dione is a heterocyclic organic compound featuring an isoindole-1,3-dione core substituted with a methoxy group at the 5-position. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical synthesis. The methoxy group enhances solubility and electronic properties, making it a versatile intermediate for further functionalization. Its rigid bicyclic framework offers stability, while the electron-withdrawing imide moiety facilitates nucleophilic substitution reactions. The compound is particularly valuable in the development of bioactive molecules, serving as a precursor for analogs with potential therapeutic applications. High purity and consistent quality ensure reliable performance in research and industrial processes.
5-methoxy-2,3-dihydro-1H-isoindole-1,3-dione structure
50727-04-3 structure
Product name:5-methoxy-2,3-dihydro-1H-isoindole-1,3-dione
CAS No:50727-04-3
MF:C9H7NO3
MW:177.156782388687
MDL:MFCD13248628
CID:934177
PubChem ID:13152719

5-methoxy-2,3-dihydro-1H-isoindole-1,3-dione Chemical and Physical Properties

Names and Identifiers

    • 5-Methoxyisoindoline-1,3-dione
    • 1H-Isoindole-1,3(2H)-dione, 5-methoxy-
    • 5-methoxy-1h-isoindole-1,3(2h)-dione
    • 5-methoxyisoindole-1,3-dione
    • 4-methoxy-phthalic acid imide
    • 4-Methoxyphthalimid
    • 4-methoxyphthalimide
    • 4-Methoxy-phthalsaeure-imid
    • 5-methoxy-isoindole-1,3-dione
    • 5-Methoxy-isoindolin-1,3-dion
    • 5-methoxy-2,3-dihydro-1H-isoindole-1,3-dione
    • 5-Methoxy isoindoline-1,3-dione
    • BIANPEOCBJDOEM-UHFFFAOYSA-N
    • SB23056
    • WT82140
    • AK136179
    • A828267
    • Z2465619868
    • DTXSID50522429
    • AKOS005216816
    • CS-0038558
    • SY108623
    • SCHEMBL383690
    • EN300-50208
    • Z600412504
    • DB-014588
    • 5-METHOXY-2H-ISOINDOLE-1,3-DIONE
    • MFCD13248628
    • DS-5308
    • 50727-04-3
    • AB9549
    • MDL: MFCD13248628
    • Inchi: 1S/C9H7NO3/c1-13-5-2-3-6-7(4-5)9(12)10-8(6)11/h2-4H,1H3,(H,10,11,12)
    • InChI Key: BIANPEOCBJDOEM-UHFFFAOYSA-N
    • SMILES: O(C([H])([H])[H])C1C([H])=C([H])C2C(N([H])C(C=2C=1[H])=O)=O

Computed Properties

  • Exact Mass: 177.04300
  • Monoisotopic Mass: 177.042593085g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 251
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 55.4

Experimental Properties

  • Density: 1.346±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 224-225 ºC
  • Solubility: Slightly soluble (1.6 g/l) (25 º C),
  • PSA: 55.40000
  • LogP: 0.90760

5-methoxy-2,3-dihydro-1H-isoindole-1,3-dione Security Information

5-methoxy-2,3-dihydro-1H-isoindole-1,3-dione Customs Data

  • HS CODE:2925190090
  • Customs Data:

    China Customs Code:

    2925190090

    Overview:

    2925190090 Other imides and their derivative salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2925190090 other imides and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

5-methoxy-2,3-dihydro-1H-isoindole-1,3-dione Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM125503-5g
5-methoxyisoindoline-1,3-dione
50727-04-3 95%+
5g
$386 2024-07-16
abcr
AB441273-1 g
5-Methoxyisoindoline-1,3-dione; .
50727-04-3
1g
€202.60 2023-06-16
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBSQ8271-500MG
5-methoxy-2,3-dihydro-1H-isoindole-1,3-dione
50727-04-3 95%
500MG
¥ 310.00 2023-03-09
TRC
M263005-1g
5-Methoxyisoindoline-1,3-dione
50727-04-3
1g
$ 770.00 2022-06-04
Enamine
EN300-50208-1.0g
5-methoxy-2,3-dihydro-1H-isoindole-1,3-dione
50727-04-3 95%
1g
$120.0 2023-04-30
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-KS608-100mg
5-methoxy-2,3-dihydro-1H-isoindole-1,3-dione
50727-04-3 97%
100mg
¥109.0 2023-09-01
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBSQ8271-10G
5-methoxy-2,3-dihydro-1H-isoindole-1,3-dione
50727-04-3 95%
10g
¥ 2,673.00 2023-03-09
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M37900-250mg
5-Methoxyisoindoline-1,3-dione
50727-04-3 97%
250mg
¥78.0 2024-07-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M37900-100mg
5-Methoxyisoindoline-1,3-dione
50727-04-3 97%
100mg
¥34.0 2024-07-19
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBSQ8271-5G
5-methoxy-2,3-dihydro-1H-isoindole-1,3-dione
50727-04-3 95%
5g
¥ 1,775.00 2023-04-13

Additional information on 5-methoxy-2,3-dihydro-1H-isoindole-1,3-dione

Introduction to 5-methoxy-2,3-dihydro-1H-isoindole-1,3-dione (CAS No. 50727-04-3)

5-methoxy-2,3-dihydro-1H-isoindole-1,3-dione, identified by its Chemical Abstracts Service (CAS) number 50727-04-3, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of isoindole derivatives, which are known for their diverse biological activities and potential applications in drug development. The structural framework of 5-methoxy-2,3-dihydro-1H-isoindole-1,3-dione incorporates a methoxy group at the 5-position and a dihydroisoindole core, which contributes to its unique chemical properties and reactivity.

The significance of 5-methoxy-2,3-dihydro-1H-isoindole-1,3-dione lies in its versatile role as a synthetic intermediate and a pharmacophore in the design of novel therapeutic agents. Recent advancements in medicinal chemistry have highlighted its potential in addressing various therapeutic challenges, particularly in oncology and neurodegenerative diseases. The compound’s ability to modulate biological pathways makes it an attractive candidate for further investigation.

One of the most compelling aspects of 5-methoxy-2,3-dihydro-1H-isoindole-1,3-dione is its structural similarity to several bioactive natural products and synthetic drugs. This similarity suggests that it may exhibit comparable pharmacological effects, albeit with distinct mechanisms of action. Researchers have been particularly interested in its interactions with target enzymes and receptors, which could lead to the development of new drugs with improved efficacy and reduced side effects.

In recent years, computational chemistry and molecular modeling have played a crucial role in understanding the behavior of 5-methoxy-2,3-dihydro-1H-isoindole-1,3-dione at the molecular level. These studies have provided insights into its binding affinity and specificity for various biological targets, including kinases and transcription factors. Such information is invaluable for designing structure-based drug design strategies aimed at optimizing potency and selectivity.

The synthesis of 5-methoxy-2,3-dihydro-1H-isoindole-1,3-dione has been refined through multiple methodologies, each offering distinct advantages in terms of yield, purity, and scalability. Modern synthetic approaches often employ catalytic techniques and green chemistry principles to enhance efficiency while minimizing environmental impact. These advancements have not only improved the accessibility of the compound but also paved the way for large-scale production for research and commercial purposes.

From a pharmacological perspective, 5-methoxy-2,3-dihydro-1H-isoindole-1,3-dione has shown promise in preclinical studies as a potential therapeutic agent. Its ability to inhibit certain enzymes involved in cancer cell proliferation has been particularly noteworthy. Additionally, its interactions with neurological targets suggest that it may have applications in treating neurodegenerative disorders such as Alzheimer’s disease and Parkinson’s disease. These findings underscore the need for further clinical investigations to validate its therapeutic potential.

The regulatory landscape for compounds like 5-methoxy-2,3-dihydro-1H-isoindole-1,3-dione is continually evolving to ensure safety and efficacy in drug development. Compliance with Good Manufacturing Practices (GMP) and other regulatory guidelines is essential for companies involved in its production and distribution. This ensures that researchers and clinicians receive high-quality materials that meet stringent standards for use in experimental and therapeutic settings.

Future directions in the study of 5-methoxy-2,3-dihydro-1H-isoindole-1,3-dione include exploring its role in combination therapies and investigating its potential as a lead compound for drug discovery programs. The integration of machine learning algorithms into virtual screening processes has accelerated the identification of novel derivatives with enhanced biological activity. Such interdisciplinary approaches are likely to yield innovative therapeutic strategies based on this promising compound.

In conclusion,5-methoxy--dihydro--dione (CAS No. 50727--04--03) represents a significant advancement in pharmaceutical chemistry with broad implications for human health. Its unique structural features combined with demonstrated biological activity make it a valuable asset in ongoing research efforts aimed at developing new treatments for complex diseases. As scientific understanding continues to evolve,this compound will undoubtedly play an increasingly important role in shaping the future of medicine.

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Amadis Chemical Company Limited
(CAS:50727-04-3)5-methoxy-2,3-dihydro-1H-isoindole-1,3-dione
A828267
Purity:99%
Quantity:5g
Price ($):290.0